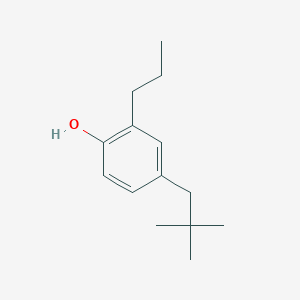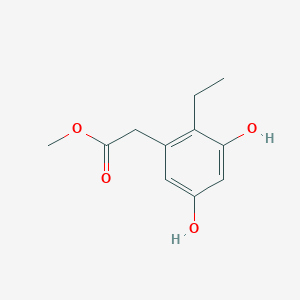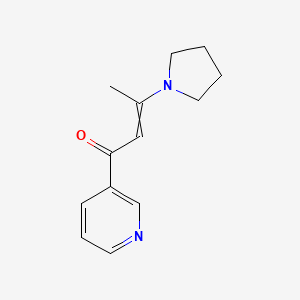
2-(1-(Benzylamino)cyclobutyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Benzylamino)cyclobutyl)propan-1-ol is an organic compound that features a cyclobutyl ring substituted with a benzylamino group and a propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzylamino)cyclobutyl)propan-1-ol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via a nucleophilic substitution reaction using benzylamine.
Addition of the Propanol Moiety: The final step involves the addition of the propanol group through a reduction reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(Benzylamino)cyclobutyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylamino derivatives.
Aplicaciones Científicas De Investigación
2-(1-(Benzylamino)cyclobutyl)propan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-(Benzylamino)cyclobutyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, leading to modulation of biological processes. The cyclobutyl ring and propanol moiety contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[1-(Benzylamino)cyclobutyl]-2-propanol
- 2-[1-(Amino)cyclobutyl]propanol
- 2-[1-(Benzylamino)cyclopropyl]propanol
Uniqueness
2-(1-(Benzylamino)cyclobutyl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the cyclobutyl ring and benzylamino group differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2-[1-(benzylamino)cyclobutyl]propan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-12(11-16)14(8-5-9-14)15-10-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3 |
Clave InChI |
WCLBTCFIBAIWHI-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)C1(CCC1)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-hydroxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B8624475.png)
![[4-(3-Aminophenoxy)phenyl][4-(phenylethynyl)phenyl]methanone](/img/structure/B8624485.png)






![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8624535.png)
![4-{[5-(3-Iodophenyl)-2H-tetrazol-2-yl]methyl}benzoic acid](/img/structure/B8624546.png)




